Cas no 2034586-07-5 (tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)

tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate
- tert-butyl 3-[(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate
- F6497-4403
- tert-butyl 3-((4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate
- tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate
- 2034586-07-5
- AKOS026691751
-
- インチ: 1S/C15H26N4O3/c1-5-19-12(16-17-13(19)20)9-11-7-6-8-18(10-11)14(21)22-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20)
- InChIKey: SQWBFLCSHLBLIW-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC(CC2=NNC(N2CC)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 310.20049070g/mol
- どういたいしつりょう: 310.20049070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-4403-5mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-3mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-15mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-25mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-40mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6497-4403-4mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-4403-2μmol |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-30mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-10mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6497-4403-20mg |
tert-butyl 3-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carboxylate |
2034586-07-5 | 20mg |
$148.5 | 2023-09-08 |
tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate (CAS No. 2034586-07-5)
Tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate, identified by its CAS number 2034586-07-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a sophisticated fusion of heterocyclic scaffolds and functional groups, making it a promising candidate for further exploration in drug discovery and development. The structural complexity of this compound, characterized by its tert-butyl ester group, piperidine ring, and a unique 1,2,4-triazole moiety, positions it as a potential key player in the design of novel therapeutic agents.
The 1,2,4-triazole core is a well-documented pharmacophore in medicinal chemistry, renowned for its ability to modulate various biological pathways. Its presence in this compound suggests a potential interaction with enzymes or receptors that may be relevant to inflammatory processes, infectious diseases, or even neurological disorders. The 4-ethyl-5-oxo substitution pattern within the triazole ring introduces additional electronic and steric features that could influence the compound's binding affinity and selectivity. Such structural motifs are frequently explored in the quest to develop molecules with enhanced pharmacological profiles.
The tert-butyl 3-(...) portion of the name indicates a protected amine functionality linked via an ester bond. This type of protection is commonly employed in synthetic chemistry to prevent unwanted side reactions while allowing for selective modifications downstream. The methylpiperidine component further contributes to the compound's complexity by introducing a secondary amine moiety that could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with biological targets. Together, these structural elements create a rich chemical framework that warrants detailed investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. By leveraging these tools, scientists can hypothesize how Tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate might interact with specific proteins or enzymes. For instance, the combination of the triazole ring and piperidine moiety could facilitate binding to targets involved in metabolic pathways or signal transduction cascades. Such insights are critical for guiding experimental efforts and optimizing lead compounds for clinical applications.
In parallel, synthetic methodologies have evolved to allow for more efficient construction of complex molecules like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These innovations are particularly valuable when dealing with multi-step syntheses that involve sensitive functional groups like esters and heterocyclic rings. The ability to produce high-purity samples of CAS No. 2034586-07-5 is essential for both preclinical studies and potential future clinical trials.
The biological activity of this compound remains under active investigation by several research groups worldwide. Preliminary studies suggest that derivatives of the 1H-piperidine scaffold may exhibit properties relevant to central nervous system (CNS) disorders or immunomodulatory effects. The oxo-substituted triazole ring could also contribute to anti-inflammatory or antimicrobial activities by interfering with key pathogenic mechanisms. While these hypotheses require further validation through in vitro and in vivo assays, they underscore the potential therapeutic value of this chemical entity.
One particularly intriguing aspect of this molecule is its structural resemblance to known bioactive compounds that have reached clinical use or advanced stages of development. By comparing its properties to those of established drugs, researchers can identify both opportunities for improvement and pitfalls to avoid during optimization efforts. This comparative approach leverages decades of pharmacological data to accelerate the drug discovery process without reinventing the wheel.
The synthesis and characterization of Tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-[email protected]-triazol[...]) also highlight the importance of collaboration between synthetic chemists and biologists. While chemists focus on creating novel molecular structures, biologists provide critical insights into how these structures might function within living systems. This interdisciplinary synergy is essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
As our understanding of disease mechanisms continues to deepen at the molecular level so too does our capacity to design targeted interventions based on small molecules like this one. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates by predicting their biological activities before experimental testing begins[^1]. Such computational tools are particularly useful when dealing with complex molecules where multiple functional groups must work together synergistically.
The regulatory landscape surrounding new drug development also plays a significant role in shaping research priorities around compounds like this one[^2]. Agencies such as the U.S Food & Drug Administration (FDA) require extensive preclinical data before approving any new therapeutic agent for human use while ensuring safety across diverse populations including children elderly adults pregnant women etc.. These stringent requirements drive researchers toward innovative approaches that maximize efficacy while minimizing off-target effects which makes compounds featuring diverse structural motifs alluring candidates worth pursuing rigorously through multiple phases clinical trials if initial results prove encouraging enough warranting further investment toward bringing them into market circulation eventually addressing unmet medical needs more effectively than existing alternatives might offer currently available treatments do today.
2034586-07-5 (tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate) 関連製品
- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 1536689-50-5(8-bromo-5-chloroquinolin-2-amine)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 98709-76-3(Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)
- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)
- 881191-60-2(3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)
- 1802489-63-9(Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate)
- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)
- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)




